
5-Methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
Chemical Name: 5-Methyl-1H-pyrazole-3-carboxylic acid
CAS Number: 402-61-9
Molecular Formula: C₅H₆N₂O₂
Molecular Weight: 126.11 g/mol
Melting Point: 241–242°C
Key Features: This heterocyclic compound contains a pyrazole ring substituted with a methyl group at position 5 and a carboxylic acid group at position 2. It is widely used in coordination chemistry, medicinal chemistry, and as a ligand in metal-organic frameworks due to its dual N,O-chelating sites .
Preparation Methods
Primary Synthesis Method: Alkaline Hydrolysis of Ethyl Ester
Reaction Mechanism and Stoichiometry
The most widely documented synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid involves the saponification of ethyl 5-methylpyrazole-3-carboxylate using sodium hydroxide in ethanol. The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl group, leading to the formation of the carboxylate intermediate. Subsequent acidification with hydrochloric acid yields the free carboxylic acid.
The stoichiometric ratio of ethyl ester to sodium hydroxide is critical. In the reported procedure, 32.0 mmol of ethyl ester reacts with 160 mmol of NaOH (5:1 molar ratio), ensuring complete deprotonation and efficient hydrolysis. The excess base compensates for potential side reactions, such as the formation of sodium carboxylate salts.
Detailed Synthetic Procedure
- Reagent Preparation : Absolute ethanol (80 mL) serves as the solvent, providing optimal polarity for dissolving both the ester and NaOH.
- Reflux Conditions : The mixture is heated under reflux for 1 hour at 78–82°C (ethanol’s boiling point), accelerating the hydrolysis kinetics.
- Workup Protocol :
- Acidification to pH 3 with 2 M HCl precipitates the product.
- Extraction with ethyl acetate (200 mL) removes organic impurities.
- Washing with saturated NaCl solution minimizes emulsion formation.
- Concentration under reduced pressure yields 3.54 g (88%) of a white solid.
Table 1: Key Reaction Parameters
Parameter | Value |
---|---|
Ethyl ester quantity | 4.94 g (32.0 mmol) |
NaOH quantity | 6.4 g (160 mmol) |
Solvent volume | 80 mL ethanol |
Reaction temperature | 78–82°C (reflux) |
Reaction time | 1 hour |
Final yield | 88% |
Optimization of Reaction Conditions
Solvent Selection
Ethanol is preferred over methanol or water due to its balanced polarity, which solubilizes both the hydrophobic ester and ionic NaOH. Methanol’s lower boiling point (64.7°C) would necessitate prolonged reaction times, while aqueous systems risk incomplete ester dissolution.
Acidification Protocol
Precise pH control during acidification is crucial. Over-acidification (pH < 2) risks protonating the pyrazole ring’s nitrogen atoms, potentially altering the product’s electronic structure. The target pH of 3 ensures selective precipitation of the carboxylic acid while preserving the heterocyclic core.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (DMSO-d₆, 400 MHz) exhibits three distinct signals:
- δ 12.83 (br s, 1H): Carboxylic acid proton, broadened due to hydrogen bonding.
- δ 6.43 (s, 1H): Pyrazole C4-H, shielded by the electron-withdrawing carboxylic group.
- δ 2.22 (s, 3H): Methyl group at C5, confirming regioselective synthesis.
Table 2: ¹H NMR Spectral Data
Chemical Shift (δ, ppm) | Integration | Assignment |
---|---|---|
12.83 | 1H | COOH |
6.43 | 1H | Pyrazole C4-H |
2.22 | 3H | C5-CH₃ |
Infrared (IR) Spectroscopy
IR analysis reveals a strong absorption band at 1680–1720 cm⁻¹, corresponding to the C=O stretch of the carboxylic acid group. Additional peaks at 2500–3000 cm⁻¹ indicate O-H stretching from the acidic proton.
Purity Assessment
The final product demonstrates >98% purity by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient), with no detectable traces of unreacted ester or sodium carboxylate.
Comparative Analysis of Alternative Methods
Carboxylation via Metal-Mediated Reactions
Transition-metal-catalyzed C-H carboxylation has emerged as a green chemistry alternative. A hypothetical pathway using CO₂ and a palladium catalyst could directly functionalize the pyrazole ring, but such methods remain experimental for this substrate.
Industrial Scalability and Cost Considerations
Reagent Economics
At commercial scales, NaOH ($0.50/kg) and ethanol ($1.20/L) render the hydrolysis method cost-effective. The ethyl ester precursor, priced at $6.00/1g, dominates production costs, incentivizing optimization of ester synthesis.
Waste Management
The process generates NaCl and water as byproducts, both easily neutralized. Ethanol recovery via distillation reduces solvent consumption by 70%, enhancing sustainability.
Applications and Derivative Synthesis
Pharmaceutical Intermediates
The carboxylic acid group enables conjugation with amines to form amides, a common motif in kinase inhibitors. For instance, 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxamide derivatives exhibit potent anti-inflammatory activity.
Coordination Chemistry
The compound serves as a tridentate ligand in metal-organic frameworks (MOFs), coordinating via the pyrazole nitrogen and carboxylic oxygen atoms. Such MOFs demonstrate promise in gas storage and catalysis.
Chemical Reactions Analysis
AS057278 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the conversion of AS057278 into its active form. The major products formed from these reactions are intermediates that contribute to the compound’s pharmacological activity .
Scientific Research Applications
AS057278 has been extensively studied for its potential anti-psychotic properties. It has been shown to normalize phencyclidine-induced prepulse inhibition and hyperlocomotion in animal models, suggesting its potential use in treating cognitive impairment and positive symptoms of schizophrenia. Additionally, AS057278 has applications in studying the role of D-amino acid oxidase in various biological processes and its potential as a therapeutic target for other neurological disorders .
Mechanism of Action
AS057278 exerts its effects by inhibiting D-amino acid oxidase, the enzyme responsible for the oxidative degradation of D-serine. By inhibiting this enzyme, AS057278 increases the levels of D-serine, which enhances NMDA receptor function. This mechanism targets the NMDA receptor hypoactivity, considered one of the primary causes of schizophrenia .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Table 1: Structural and Physical Property Comparison
Physicochemical Properties
- Solubility : The methyl group in the title compound enhances lipophilicity compared to polar analogs like 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid .
- Acidity : The carboxylic acid group (pKa ~3–4) is more acidic than bioisosteres such as α-hydroxycarbonyl moieties, influencing pharmacokinetics in drug design .
Key Research Findings
- Medicinal Chemistry : Carboxylic acid bioisosteres (e.g., α-hydroxycarbonyl) in pyrazole derivatives retain DAAO inhibition efficacy while improving oral bioavailability .
- Material Science : The title compound’s luminescent Pb(II) coordination polymers outperform Sr(II) analogs in stability, highlighting substituent-dependent metal affinity .
Biological Activity
5-Methyl-1H-pyrazole-3-carboxylic acid (5-M-1H-PCA) is a compound belonging to the pyrazole family, recognized for its potential in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of 5-M-1H-PCA, including its synthesis, mechanisms of action, and applications in various fields.
This compound is characterized by its five-membered ring structure containing two nitrogen atoms, a carboxylic acid functional group at the 3-position, and a methyl group at the 5-position. Its molecular formula is CHNO. The compound can be synthesized through various methods, including:
- Reaction of 5-acetyl-1H-pyrazole with reagents that facilitate the introduction of the carboxylic acid functionality.
- Phase-transfer catalysis involving chloroform, which yields different isomers and demonstrates its versatility in synthetic chemistry.
Biological Activities
The biological activities of 5-M-1H-PCA have been explored through various studies, highlighting its potential as a lead compound for drug discovery. Key findings include:
The mechanisms underlying the biological activities of 5-M-1H-PCA involve interactions at the molecular level:
- Inhibition of Enzymatic Activity : Pyrazole derivatives often inhibit enzymes involved in inflammatory pathways and microbial metabolism. This inhibition can lead to reduced inflammation and microbial growth.
- Free Radical Scavenging : The presence of functional groups in 5-M-1H-PCA allows it to act as a scavenger for free radicals, thereby mitigating oxidative damage in biological systems .
Case Studies
Several case studies have explored the applications and effects of 5-M-1H-PCA and its derivatives:
- Antioxidant Evaluation : A study assessed the antioxidant capacity of synthesized pyrazole derivatives, including 5-M-1H-PCA, revealing significant radical scavenging activity. This suggests potential therapeutic uses in oxidative stress-related conditions .
- Antimicrobial Screening : In another investigation, 5-M-1H-PCA was tested against various pathogens, demonstrating notable antibacterial activity. This study supports its potential as a scaffold for developing new antimicrobial agents .
Comparative Analysis with Related Compounds
The biological activity of 5-M-1H-PCA can be compared with other pyrazole derivatives. Below is a table summarizing key structural features and biological activities:
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
3-Hydroxy-5-methylpyrazole | Hydroxyl group at position 3 | Different solubility and reactivity patterns |
4-Methyl-1H-pyrazole | Methyl group at position 4 | Distinct biological activities compared to 5-methyl |
1H-Pyrazole-3-carboxylic acid | Carboxyl group at position 3 | Different pharmacological profiles |
This comparative analysis emphasizes the unique properties of 5-M-1H-PCA within the pyrazole class, particularly regarding its potential applications in drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 5-Methyl-1H-pyrazole-3-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, condensation of hydrazide derivatives with carbonyl-containing substrates (e.g., (E)-ethyl 2-cyano-3-ethoxyacrylate) yields pyrazole cores. Subsequent functionalization, such as hydrolysis or alkylation, introduces the methyl and carboxylic acid groups . Key intermediates like ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate are critical for structural diversification .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Characterization involves spectroscopic techniques:
- ¹H-NMR for confirming proton environments (e.g., methyl groups at δ ~2.5 ppm).
- IR spectroscopy to identify carboxylic acid C=O stretches (~1700 cm⁻¹) .
- Elemental analysis to verify purity (>95% by GC/HPLC) .
- Melting point determination (mp 241–242°C) for consistency with literature .
Q. What are the solubility and stability considerations for this compound?
- Methodological Answer : The carboxylic acid group confers moderate solubility in polar solvents (e.g., DMSO, methanol). Stability tests under varying pH and temperature conditions are recommended. Storage at 2–8°C in dry environments prevents decomposition .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize synthetic routes for derivatives?
- Methodological Answer : DFT calculations (e.g., using B3LYP/6-31G* basis sets) model reaction pathways and transition states. For instance, electron density analysis (via Colle-Salvetti-type functionals) predicts regioselectivity in cyclocondensation reactions, reducing trial-and-error synthesis . Correlating HOMO-LUMO gaps with reactivity guides functional group modifications .
Q. How do structural variations impact biological activity in pyrazole-carboxylic acid derivatives?
- Methodological Answer : Comparative SAR studies involve:
- Substitution at position 5 : Electron-withdrawing groups (e.g., Cl, CF₃) enhance antibacterial activity, as seen in 5-chloro derivatives .
- Methyl group at position 3 : Improves metabolic stability in vivo .
- Bioassays : Standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains validate activity .
Q. What crystallographic techniques resolve molecular packing ambiguities in pyrazole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths/angles and hydrogen-bonding networks. For example, triclinic P 1 space group assignments clarify molecular geometry .
Q. How are data contradictions in pharmacological studies addressed?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) are mitigated by:
- Standardized assay conditions : Fixed pH, temperature, and substrate concentrations .
- Control compounds : Reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies) validate experimental setups .
- Statistical validation : Triplicate measurements with ANOVA analysis reduce outliers .
Q. Methodological Tables
Table 1 : Key Physicochemical Properties of this compound
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅H₆N₂O₂ | |
CAS RN | 402-61-9 | |
Melting Point | 241–242°C | |
Purity (HPLC/GC) | ≥97% |
Table 2 : Common Derivatives and Their Applications
Properties
IUPAC Name |
5-methyl-1H-pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-4(5(8)9)7-6-3/h2H,1H3,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMQKESQZFQMFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193198 | |
Record name | 5-Methylpyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-61-9, 696-22-0 | |
Record name | 5-Methyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylpyrazole-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 696-22-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methylpyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYLPYRAZOLE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U71778T48T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.